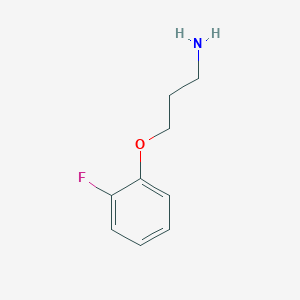

3-(2-Fluorophenoxy)propylamine

Description

3-(2-Fluorophenoxy)propylamine (CAS: 116735-67-2) is a fluorinated organic compound with the molecular formula C₉H₁₂NOF·HCl and a molecular weight of 205.66 g/mol . Its structure features a propylamine backbone substituted with a 2-fluorophenoxy group, which confers distinct electronic and steric properties. Key physicochemical characteristics include:

- Boiling point: 264.3 ± 20.0 °C

- Density: 1.1 ± 0.1 g/cm³

- LogP: 2.25 (indicating moderate lipophilicity)

- Flash point: 113.6 ± 21.8 °C .

The compound is utilized in pharmaceutical and agrochemical research, where fluorinated moieties enhance metabolic stability and bioavailability . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous phenylpropylamine derivatives (e.g., Scheme 5 in ) .

Properties

IUPAC Name |

3-(2-fluorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQHFXOXCODNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116735-67-2 | |

| Record name | 3-(2-Fluorophenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116735-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenoxy)propylamine typically involves the reaction of 2-fluorophenol with 3-chloropropylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-fluorophenol is replaced by the propylamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(2-Fluorophenoxy)propylamine can undergo oxidation reactions to form corresponding amides or nitriles.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: 3-(2-Fluorophenoxy)propylamine is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used to study the interactions of fluorinated compounds with biological systems. It serves as a model compound for investigating the effects of fluorine substitution on biological activity.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, particularly in the development of compounds with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(2-Fluorophenoxy)propylamine with structurally related propylamine derivatives:

Material Science and Industrial Use

- 3-(2-Methoxyethoxy)propylamine : Valued for its surfactant properties and compatibility with sol-gel processes (e.g., triethoxysilane hybrids in optical sensors) .

- 3-(2-Ethylhexyloxy)-propylamine : Bulkier substituents improve thermal stability, making it suitable for coatings and lubricants .

- Propylamine (unsubstituted): Acts as a formaldehyde scavenger in urea-formaldehyde resins, though its derivatives (e.g., fluorophenoxy) may lack this reactivity .

Biological Activity

3-(2-Fluorophenoxy)propylamine is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a propyl chain linked to a 2-fluorophenoxy group, which is characterized by the presence of a fluorine atom on the phenyl ring. This fluorination enhances the compound's lipophilicity and metabolic stability, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom plays a crucial role in modulating binding affinities, which can lead to alterations in cellular signaling pathways. This compound may affect neurotransmitter systems, particularly those involving serotonin and norepinephrine reuptake inhibition, making it a candidate for treating mood disorders.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound exhibit significant effects on neurotransmitter systems. For instance, studies have shown that the compound can inhibit the reuptake of serotonin and norepinephrine, suggesting potential applications in treating depression and anxiety disorders.

Pharmacological Profiles

The pharmacological profiles of this compound have been compared with other structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-Methylphenyl)propylamine | Methyl group instead of fluorine | Potentially similar serotonin activity |

| 3-(4-Fluorophenoxy)propylamine | Different position of fluorine on phenyl ring | May exhibit distinct receptor affinity |

| 3-(2-Chlorophenyl)propylamine | Chlorine substituent | Varying effects on neurotransmitter systems |

| 3-(Phenethyl)amine | Lacks fluorine but maintains propanol structure | Known for stimulant properties |

This comparison highlights how the specific position and type of substituent can significantly alter the compound's pharmacokinetic properties and biological activities.

Case Studies

Several studies have investigated the biological activities associated with this compound:

- Serotonin Reuptake Inhibition : A study demonstrated that this compound exhibits potent inhibition of serotonin transporters (SERT), which is critical for mood regulation. The compound's binding affinity was measured using various ligand-binding assays, revealing a significant interaction with SERT compared to other analogs.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve neuronal survival under toxic conditions, suggesting therapeutic potential in conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.